![molecular formula C32H39N9O2 B2601594 依鲁替尼-MPEA CAS No. 1710768-30-1](/img/structure/B2601594.png)
依鲁替尼-MPEA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ibrutinib-MPEA, also known as Compound 20, is a derivative of Ibrutinib . Ibrutinib is a covalent and irreversible inhibitor of Bruton’s tyrosine kinase (BTK) and has been used to treat hematological malignancies . It is approved in many countries for the treatment of relapsed/refractory chronic lymphocytic leukemia (CLL) and for previously untreated disease with a 17p deletion .
Synthesis Analysis
The synthesis of Ibrutinib involves a convenient and straightforward process. The isotopically labeled building block is introduced in the last step of the reaction sequence, yielding a sufficient isolated yield (7%) of [13 C6]-Ibrutinib calculated towards starting commercially available [13 C6]-bromobenzene .
Molecular Structure Analysis
科学研究应用
- Application : Ibrutinib-MPEA can effectively target solid tumors due to its ability to inhibit multiple kinases, including BTK. The nanoparticle-based delivery system enhances drug penetration and reduces adverse effects .
- Application : Ibrutinib-MPEA leverages nanocarrier-mediated delivery and nanoencapsulation to enhance therapeutic outcomes. These approaches minimize side effects and address resistance associated with Ibrutinib treatment .
- Application : Ibrutinib-MPEA, with its targeted delivery system, aligns with precision oncology principles. It enhances drug efficacy while minimizing damage to healthy tissues .
- Application : Ibrutinib-MPEA holds promise for hematologic cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia. Its nanoparticle formulation improves drug distribution within the tumor microenvironment .
- Application : Ibrutinib-MPEA can be part of combination therapies, enhancing overall treatment outcomes. Researchers explore its potential alongside immunotherapies, chemotherapy, or other targeted agents .
- Application : Clinical studies demonstrate impressive efficacy in various lymphomas and multiple myeloma. The nanoparticle formulation ensures controlled drug release and minimizes toxicity .
Solid Tumor Therapy
Nanotechnology-Driven Approaches
Precision Oncology
Hematologic Cancers
Combination Therapies
Safety and Efficacy Profile
安全和危害
Ibrutinib, the parent compound of Ibrutinib-MPEA, has been associated with several safety concerns. These include ischemic heart diseases, pericarditis, uveitis, retinal disorders, and fractures . It’s important to note that these safety concerns are associated with Ibrutinib, and may not necessarily apply to Ibrutinib-MPEA.
属性
IUPAC Name |
(E)-4-[4-(2-aminoethyl)piperazin-1-yl]-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N9O2/c33-14-17-39-20-18-38(19-21-39)15-5-9-28(42)40-16-4-6-25(22-40)41-32-29(31(34)35-23-36-32)30(37-41)24-10-12-27(13-11-24)43-26-7-2-1-3-8-26/h1-3,5,7-13,23,25H,4,6,14-22,33H2,(H2,34,35,36)/b9-5+/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVGXHWCJBNPV-DSCGJTOLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibrutinib-MPEA |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。